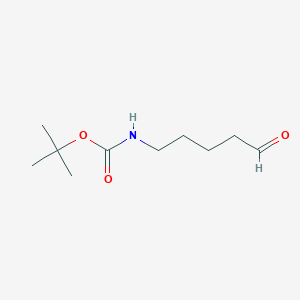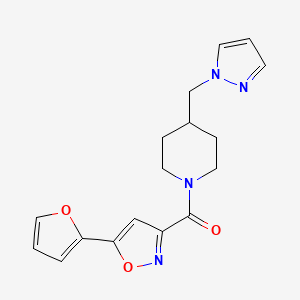
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary greatly depending on the specific compound. These properties can include things like solubility, melting point, boiling point, and reactivity .
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Evaluation
A novel series of derivatives related to the given chemical structure have been synthesized using both conventional and microwave irradiation methods, demonstrating that microwave irradiation offers advantages in terms of higher yields, environmental friendliness, and reduced reaction times. These compounds, characterized by various spectral methods, were evaluated for their anti-inflammatory and antibacterial activities. Some compounds showed potent antibacterial activity and high anti-inflammatory activity, suggesting their potential as molecular templates for anti-inflammatory drugs. Molecular docking results along with biological data indicated promising outcomes (Ravula et al., 2016).
Molecular Interaction with CB1 Cannabinoid Receptor
Research on structurally similar compounds has provided insights into the molecular interactions with the CB1 cannabinoid receptor. Studies using the AM1 molecular orbital method identified distinct conformations of these compounds, contributing to the understanding of their binding interactions with the receptor. This research has implications for the design of new compounds with potential antagonist activity against the CB1 cannabinoid receptor, which could be beneficial for developing treatments for various conditions (Shim et al., 2002).
Synthesis of Bioactive Compounds from Visnaginone
The synthesis and characterization of several novel compounds from visnaginone, involving reactions with different aromatic aldehydes and other agents, have been described. These compounds were evaluated for potential bioactivities, including antimicrobial and phytotoxic effects. Such research highlights the diverse chemical transformations possible with the core structure similar to the one you're interested in, leading to compounds with significant biological activities (Abdel Hafez et al., 2001).
Heterocyclic Replacement in Histamine H3 Receptor Antagonists
A study explored the replacement of the central phenyl core of diamine-based histamine H3 receptor antagonists with heterocyclic cores, including isoxazole. This replacement led to the identification of high affinity, selective antagonists capable of crossing the blood-brain barrier. The findings underscore the therapeutic potential of heterocyclic replacements in the development of novel H3 receptor antagonists (Swanson et al., 2009).
Synthesis and Characterization of Antimicrobial and Phytotoxic Pyrazoline Derivatives
Another study focused on the synthesis of (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone derivatives, showcasing the antimicrobial and phytotoxic properties of these compounds. This research contributes to the ongoing search for new antimicrobial agents and provides a foundation for further exploration of similar structures for potential agricultural applications (Mumtaz et al., 2015).
Mécanisme D'action
The mechanism of action of pyrazole derivatives can vary greatly depending on the specific compound and its intended use. For example, some pyrazole derivatives are used as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(14-11-16(24-19-14)15-3-1-10-23-15)20-8-4-13(5-9-20)12-21-7-2-6-18-21/h1-3,6-7,10-11,13H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGOSDIMNNQHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)
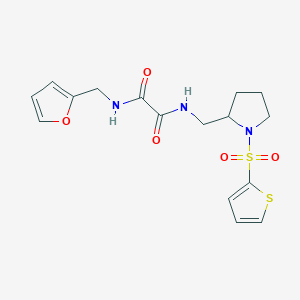
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)

![2-({[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2422290.png)
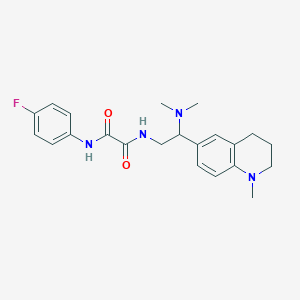
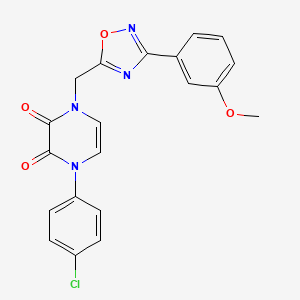
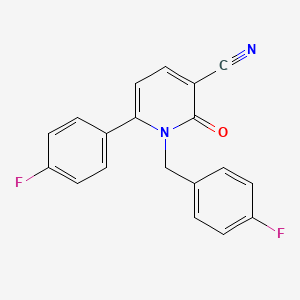
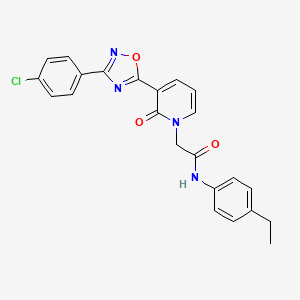
![2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2422296.png)
![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate](/img/structure/B2422298.png)
